2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a methoxy group at the para position and the ethanone moiety is substituted with chlorine and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxyacetophenone with chlorodifluoromethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Substitution: Formation of 2-azido-2,2-difluoro-1-(4-methoxyphenyl)ethanone.
Reduction: Formation of 2-chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanol.
Oxidation: Formation of 2-chloro-2,2-difluoro-1-(4-hydroxyphenyl)ethanone.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,2-difluoroacetophenone: Similar structure but lacks the methoxy group.
2-Chloro-2,2-difluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Similar structure with an additional fluorine atom on the phenyl ring.
2-Chloro-2,2-difluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNLIHDEIICTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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